molecular formula C15H19N3O4S B2474610 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol CAS No. 1396799-69-1

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol

Cat. No. B2474610
CAS RN: 1396799-69-1
M. Wt: 337.39
InChI Key: JHYFCTSMRJNSCP-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol, also known as FPE, is a chemical compound that has been studied for its potential use in scientific research. FPE has been shown to have a variety of biochemical and physiological effects, and researchers are continuing to explore its potential applications.

Scientific Research Applications

Efficient Synthesis and Chemical Structure Characterization

A significant aspect of scientific research on 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol and related compounds involves their efficient synthesis and detailed structural characterization. Studies have focused on developing novel synthetic pathways to create analogues of this compound by modifying the piperidine ring, utilizing thiophene, furan, and pyridyl groups. These synthetic efforts aim to optimize reaction efficiency and yield through modifications in methodology, demonstrating the compound's versatility in organic chemistry applications. The structural elucidation of these compounds, achieved through MS, 1H NMR, and 13C NMR spectra data, underpins their potential in further pharmacological exploration (Ojo, 2012).

Atom-Economical Synthesis Strategies

Atom economy is a crucial consideration in the synthesis of complex molecules, including 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol analogues. Research demonstrates the utility of propargyl alcohols and terminal alkynes in the chemoselective synthesis of 1,4-diynes and polysubstituted furans/pyrroles, highlighting methodologies that only produce water as a byproduct. These strategies emphasize the importance of atom economy in the synthesis of heterocyclic compounds, offering environmentally benign alternatives for the generation of structurally diverse molecules (Wang et al., 2011).

Microbial Activity Studies

Explorations into the microbial activity of pyridine derivatives have led to the synthesis of compounds related to 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol. These studies involve the condensation of various amines with iminodiacetic acid, followed by reactions with 1H-indole-2-carboxylic acid, producing piperazine-2,6-dione derivatives. The synthesized compounds were evaluated for their anticancer activity, illustrating the compound's potential utility in developing new therapeutic agents (Kumar et al., 2013).

Advanced Materials and Polymer Chemistry

In polymer chemistry, the protective group strategies for carboxylic acids using derivatives similar to 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol demonstrate innovative approaches to material synthesis. The selective removal of protective groups under specific conditions allows for the creation of complex polymeric architectures. This research offers insights into the design of new materials with tailored properties for various applications (Elladiou & Patrickios, 2012).

properties

IUPAC Name

1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYFCTSMRJNSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol

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